N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide
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Overview
Description
“N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide” is a synthetic organic compound that belongs to the class of amides This compound features a cyanocycloheptyl group and a methylpiperidinyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide” typically involves the following steps:
Formation of the cyanocycloheptyl group: This can be achieved by reacting cycloheptanone with a cyanide source under basic conditions.
Formation of the methylpiperidinyl group: This involves the alkylation of piperidine with a methylating agent.
Coupling of the two groups: The final step involves coupling the cyanocycloheptyl group with the methylpiperidinyl group through an acetamide linkage. This can be done using acetic anhydride or acetyl chloride in the presence of a base.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.
Reduction: Reduction reactions could target the nitrile group, converting it to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the acetamide group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of N-oxides.
Reduction: Conversion of the nitrile group to an amine.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of “N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide” would depend on its specific biological target. Generally, it could interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyanocyclohexyl)-2-(3-methylpiperidin-1-yl)acetamide
- N-(1-cyanocyclooctyl)-2-(3-methylpiperidin-1-yl)acetamide
- N-(1-cyanocyclopentyl)-2-(3-methylpiperidin-1-yl)acetamide
Uniqueness
“N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide” is unique due to its specific ring size and the presence of both a nitrile and a piperidine group. This combination of functional groups and ring structures can lead to unique chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1-cyanocycloheptyl)-2-(3-methylpiperidin-1-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N3O/c1-14-7-6-10-19(11-14)12-15(20)18-16(13-17)8-4-2-3-5-9-16/h14H,2-12H2,1H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWRKICJLPKZMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2(CCCCCC2)C#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.40 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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